molecular formula C11H16N2O B8098729 ((3S,4R)-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)Methanol

((3S,4R)-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)Methanol

Cat. No.: B8098729
M. Wt: 192.26 g/mol
InChI Key: MSZWKPMDSPWSCI-QWRGUYRKSA-N
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Description

((3S,4R)-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)Methanol is a chiral compound featuring a pyrrolidine ring substituted with a methyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridine derivatives and chiral pyrrolidine precursors.

    Reaction Steps:

Industrial Production Methods

Industrial production often employs continuous flow chemistry techniques to enhance yield and purity. These methods involve:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the pyridinyl group to a piperidine ring.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Acts as a chiral ligand in asymmetric synthesis.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Potential use in developing treatments for neurological disorders.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The pyridinyl group can form hydrogen bonds and π-π interactions, while the pyrrolidine ring provides steric hindrance, influencing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ((3S,4R)-4-Methyl-4-(phenyl)pyrrolidin-3-yl)Methanol: Similar structure but with a phenyl group instead of a pyridinyl group.

    ((3S,4R)-4-Methyl-4-(pyridin-2-yl)pyrrolidin-3-yl)Methanol: Pyridinyl group at a different position.

Uniqueness

    Binding Affinity: The position and nature of the pyridinyl group can significantly affect binding affinity and specificity.

    Reactivity: The presence of the pyridinyl group can influence the compound’s reactivity in various chemical reactions.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

[(3S,4R)-4-methyl-4-pyridin-3-ylpyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(8-13-6-10(11)7-14)9-3-2-4-12-5-9/h2-5,10,13-14H,6-8H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZWKPMDSPWSCI-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1CO)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CNC[C@H]1CO)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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